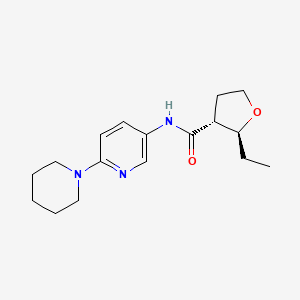![molecular formula C16H18N2O3 B7345728 (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345728.png)
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIDD-2801 and has been studied for its antiviral properties, specifically against RNA viruses such as influenza and coronaviruses.
作用機序
The mechanism of action of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide involves its ability to inhibit the viral RNA polymerase, which is essential for viral replication. This compound is a prodrug, which means that it is converted into its active form inside the infected cells. Once activated, it selectively inhibits the viral RNA polymerase, thus preventing viral replication.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and does not have any significant biochemical or physiological effects on cells. This makes it a promising candidate for antiviral therapy.
実験室実験の利点と制限
One of the advantages of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide is its broad-spectrum antiviral activity. This makes it a potential candidate for the development of a universal antiviral therapy. However, one of the limitations of this compound is that it is a prodrug, which means that it needs to be converted into its active form inside the infected cells. This can limit its effectiveness in some cases.
将来の方向性
There are several future directions for the research on (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effectiveness against different RNA viruses.
2. Development of more efficient synthesis methods for this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of a delivery system for this compound to improve its effectiveness.
5. Investigation of the potential use of this compound in combination with other antiviral drugs to improve its efficacy.
In conclusion, this compound is a promising compound for the development of antiviral therapy. Its broad-spectrum antiviral activity and low toxicity make it a potential candidate for the treatment of RNA virus infections. However, further research is needed to fully understand its mechanism of action and to improve its effectiveness.
合成法
The synthesis of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide involves the reaction of 2-ethyl-2-oxoacetic acid with 4-(1,3-oxazol-5-yl)aniline. The resulting intermediate is then reacted with (R)-3-hydroxytetrahydrofuran to yield the final product.
科学的研究の応用
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide has been extensively studied for its antiviral properties. In vitro studies have shown that this compound is effective against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. Additionally, it has been shown to have a broad-spectrum antiviral activity against other RNA viruses.
特性
IUPAC Name |
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-14-13(7-8-20-14)16(19)18-12-5-3-11(4-6-12)15-9-17-10-21-15/h3-6,9-10,13-14H,2,7-8H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBISPXMKFJAF-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-3-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]urea](/img/structure/B7345658.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)

![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
![(3aR,6aS)-N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345698.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-methylindol-6-yl)urea](/img/structure/B7345699.png)
![(3aS,6aR)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345722.png)
![1-[1-(cyclopropylmethyl)pyrazol-4-yl]-3-[(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7345727.png)
![(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7345732.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7345740.png)
![(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345747.png)